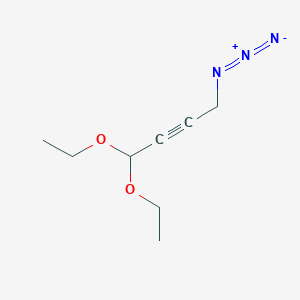

4-Azido-1,1-diethoxybut-2-yne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Azido-1,1-diethoxybut-2-yne is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that can be used in various chemical reactions, making it a valuable tool for researchers.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Azido-1,1-diethoxybut-2-yne, focusing on six unique applications:

Synthesis of Heterocycles

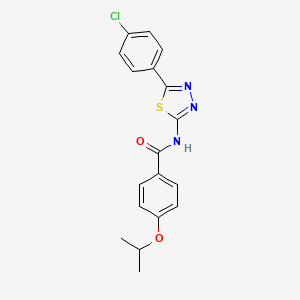

4-Azido-1,1-diethoxybut-2-yne is a valuable intermediate in the synthesis of various heterocyclic compounds. Its azido group can participate in [3+2] cycloaddition reactions, leading to the formation of triazoles and other nitrogen-containing heterocycles . These heterocycles are crucial in medicinal chemistry for developing new pharmaceuticals and agrochemicals.

Click Chemistry

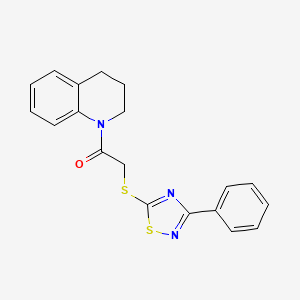

The azido group in 4-Azido-1,1-diethoxybut-2-yne makes it an excellent candidate for click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is widely used in bioconjugation, polymer science, and material science to create stable and functionalized molecules with high efficiency and specificity.

Photochemical Applications

4-Azido-1,1-diethoxybut-2-yne can be used in photochemical applications due to its ability to generate nitrenes upon UV irradiation . These nitrenes can insert into C-H and N-H bonds, making it useful for surface modification and the development of photoactive materials.

Development of Functional Materials

The compound is used in the development of functional materials, such as polymers and dendrimers. Its azido group allows for easy incorporation into polymer backbones, enabling the creation of materials with specific properties, such as enhanced thermal stability, conductivity, or biocompatibility .

Bioconjugation and Labeling

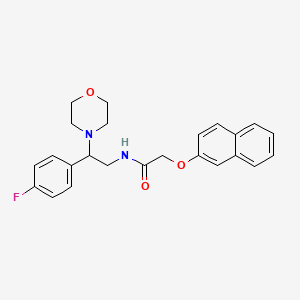

In biochemistry, 4-Azido-1,1-diethoxybut-2-yne is employed for bioconjugation and labeling of biomolecules. The azido group can react with alkyne-functionalized probes or tags, facilitating the study of protein interactions, cellular processes, and the development of diagnostic tools .

Drug Discovery and Development

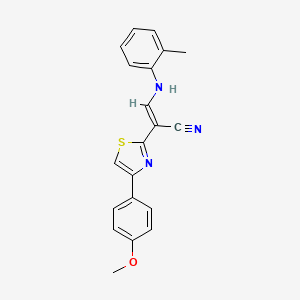

The compound’s ability to form triazoles through click chemistry makes it valuable in drug discovery and development. Triazoles are known for their stability and bioactivity, and incorporating them into drug candidates can enhance their pharmacokinetic and pharmacodynamic properties .

These applications highlight the versatility and importance of 4-Azido-1,1-diethoxybut-2-yne in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Molecules | Free Full-Text | Azides in the Synthesis of Various Heterocycles

Propriétés

IUPAC Name |

4-azido-1,1-diethoxybut-2-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZPQHLWSPCHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CCN=[N+]=[N-])OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-1,1-diethoxybut-2-yne | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)

![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)

![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)